The Versatile Heterobifunctional Linker: A Technical Guide to 1-Azido-8-bromo-octane
The Versatile Heterobifunctional Linker: A Technical Guide to 1-Azido-8-bromo-octane
An In-Depth Analysis for Advanced Research and Drug Development
In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently connect molecular entities is paramount. Bifunctional linkers are the architectural cornerstones of complex molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, 1-Azido-8-bromo-octane has emerged as a particularly valuable tool, offering a strategic balance of stability, reactivity, and structural flexibility. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Profile
1-Azido-8-bromo-octane is a linear eight-carbon chain functionalized with an azide group at one terminus and a bromine atom at the other. This "heterobifunctional" nature is the key to its utility, allowing for controlled, stepwise reactions.[1]
Physicochemical Properties
Precise experimental data for 1-Azido-8-bromo-octane is not widely published, as it is typically synthesized and used directly as an intermediate. However, its properties can be reliably extrapolated from its precursors and analogous structures.[2][3] The table below summarizes its key identifiers and estimated physical properties.
| Property | Value | Source/Comment |
| IUPAC Name | 1-Azido-8-bromooctane | - |
| CAS Number | 133497-22-0 | [1][3][4] |
| Molecular Formula | C₈H₁₆BrN₃ | [1][3][4] |
| Molecular Weight | 234.14 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid (Expected) | Based on similar alkyl azides/bromides |
| Boiling Point | > 270 °C (Decomposes) | Higher than 1,8-dibromooctane; azides can be thermally unstable |
| Density | ~1.2 g/mL | Estimated to be between that of 1,8-dibromooctane (~1.48 g/mL) and 1-azidooctane (~0.84 g/mL) |
| Solubility | Soluble in organic solvents (DMF, DMSO, CH₂Cl₂, Ether, Ethyl Acetate); Insoluble in water. | Typical for non-polar alkyl halides/azides |
Spectroscopic Signature for Structural Verification
Confirmation of the successful synthesis of 1-Azido-8-bromo-octane relies on a combination of spectroscopic methods. While a definitive public spectrum is not available, the expected spectral features are highly predictable.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic signal is the strong, sharp absorption band from the asymmetric stretch of the azide (N₃) group, which appears reliably in the region of 2100-2090 cm⁻¹ .[5] The presence of this peak is a clear indicator of successful azide incorporation. Other expected peaks include C-H stretching vibrations around 2930 and 2855 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the alkyl chain. The two most important signals are the triplets corresponding to the methylene groups adjacent to the electron-withdrawing bromine and azide groups.
-
-CH₂Br: Expected as a triplet at approximately δ 3.41 ppm .[2]
-
-CH₂N₃: Expected as a triplet at approximately δ 3.26 ppm .
-
Internal -CH₂- groups: A series of overlapping multiplets between δ 1.2 and 1.9 ppm .
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum complements the ¹H NMR data for unambiguous structural confirmation.
-
-CH₂N₃: Expected around δ 51.5 ppm .
-
-CH₂Br: Expected around δ 34.0 ppm .
-
Internal -CH₂- carbons: A series of peaks between δ 26 and 33 ppm .
-
Synthesis and Purification: A Controlled Approach
The synthesis of 1-Azido-8-bromo-octane is most commonly achieved via a nucleophilic substitution reaction on 1,8-dibromooctane using an azide salt. The critical challenge in this synthesis is controlling the stoichiometry to favor the mono-substitution product over the formation of the undesired 1,8-diazidooctane byproduct.
Causality Behind Experimental Choices:
-
Reactant Ratio: Using a slight excess or a 1:1 molar ratio of sodium azide to 1,8-dibromooctane is crucial. A large excess of sodium azide would significantly increase the probability of a second substitution reaction, leading to the diazide byproduct.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is the solvent of choice. DMF effectively solvates the sodium cation but poorly solvates the azide anion (N₃⁻), rendering the azide "naked" and highly nucleophilic, thus promoting the Sₙ2 reaction.[5]
-
Temperature: Moderate heating (e.g., 60-70 °C) provides sufficient energy to overcome the activation barrier without promoting significant decomposition of the azide product.[5]
-
Purification: The polarity difference between the starting material (1,8-dibromooctane), the desired product (1-Azido-8-bromo-octane), and the byproduct (1,8-diazidooctane) allows for effective separation by silica gel column chromatography.
Detailed Experimental Protocol: Synthesis of 1-Azido-8-bromo-octane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-dibromooctane (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Azide Addition: To this solution, add sodium azide (NaN₃) (1.0 to 1.1 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.[6][7]
-
Heating: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-substituted products. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a significant volume of water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash successively with water and then with brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The product, 1-Azido-8-bromo-octane, is less polar than the diazide byproduct but more polar than the starting dibromide.
Applications in Drug Development
The primary application of 1-Azido-8-bromo-octane is as a heterobifunctional linker in the construction of Antibody-Drug Conjugates (ADCs) . [2][8]
-
Step 1 (Payload Attachment): A cytotoxic drug molecule containing an alkyne handle can be "clicked" onto the azide terminus of 1-Azido-8-bromo-octane.
-
Step 2 (Antibody Conjugation): The resulting drug-linker construct, which now has a reactive bromide handle, can be conjugated to a monoclonal antibody, typically by reacting with the thiol group of a cysteine residue on the antibody.
This orthogonal approach allows for the pre-fabrication of the linker-payload component, which can then be attached to the antibody in a separate, controlled step, improving the homogeneity and consistency of the final ADC product.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. 1-Azido-8-bromo-octane possesses hazards associated with both of its functional groups.
-
Azide Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. While long-chain alkyl azides like this compound are generally more stable than smaller, more nitrogen-rich azides, they should always be handled with care. Avoid heating to high temperatures, and do not use metal spatulas for transfer. [9]* Alkyl Halide Hazard: Alkyl bromides are alkylating agents and should be considered toxic and irritants. They can be harmful if inhaled, swallowed, or absorbed through the skin. [10]* Sodium Azide (Precursor) Hazard: Sodium azide is acutely toxic and can be fatal if swallowed or inhaled. It also reacts with acids to produce highly toxic and explosive hydrazoic acid gas (HN₃). [6][7][11] Mandatory Safety Precautions:
-
Engineering Controls: Always handle 1-Azido-8-bromo-octane and its precursors in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [12]* Storage: Store in a cool, dark, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong acids and oxidizing agents.
-
Disposal: All waste containing azides must be treated as hazardous waste and disposed of according to institutional and local regulations. Never pour azide-containing waste down the drain, as it can react with lead or copper pipes to form explosive heavy metal azides. [9]
Conclusion
1-Azido-8-bromo-octane stands as a testament to the power of rational molecular design in advancing chemical and biological sciences. Its orthogonal reactive handles provide a reliable and versatile platform for the construction of complex, multi-component systems. For professionals in drug development, understanding the synthesis, reactivity, and safe handling of this linker is essential for harnessing its full potential in creating the next generation of targeted therapeutics. By following the principles and protocols outlined in this guide, researchers can confidently integrate this powerful tool into their synthetic and bioconjugation workflows.
References
- Google. (2026).
-
PubChem. (n.d.). 1-Bromooctane. National Center for Biotechnology Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of Octane, 1-bromo- (CAS 111-83-1). [Link]
-
RSC Publishing. (2022). Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. [Link]
-
MDPI. (2019). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. [Link]
-
MDPI. (2025). Synthesis of an Azido-Substituted 8-Membered Ring Laddersiloxane and Its Application in Catalysis. [Link]
-
PMC. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. [Link]
-
PMC. (n.d.). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. National Center for Biotechnology Information. [Link]
-
PMC. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. [Link]
-
Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Sodium azide. [Link]
-
NIST. (n.d.). Octane, 1-azido-. National Institute of Standards and Technology. [Link]
-
ResearchGate. (n.d.). Bifunctional “click” linkers. [Link]
-
MDPI. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of α-bromo- and α-azidoketones from olefins using catalytic oxidation with in situ-generated modified IBX as the key reaction. [Link]
-
Organic Chemistry Portal. (n.d.). α-Azidoketone or acid synthesis by azidation. [Link]
-
Alkali Metals. (2010). Sodium azide. [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
PubChem. (n.d.). 8-Bromooct-1-ene. National Center for Biotechnology Information. [Link]
Sources
- 1. 1-Azido-8-bromo-octane 95% | CAS: 133497-22-0 | AChemBlock [achemblock.com]
- 2. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 133497-22-0|1-Azido-8-bromooctane|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. alkalimetals.com [alkalimetals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemos.de [chemos.de]
- 12. 8-Bromo-1-octene 97 2695-48-9 [sigmaaldrich.com]
